N'-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide
Description
N'-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide is a hydrazone derivative synthesized via the condensation of isonicotinic hydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde. Its molecular formula is C₂₁H₁₉N₃O₃, featuring a benzyloxy (-OCH₂C₆H₅) group at the 4-position and a methoxy (-OCH₃) group at the 3-position of the benzylidene ring, linked to an isonicotinoyl hydrazide moiety . The compound’s structure has been confirmed by spectroscopic methods (IR, NMR) and computational studies, with predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (187.2 Ų) and [M+Na]⁺ (201.4 Ų) .
Properties
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-20-13-17(14-23-24-21(25)18-9-11-22-12-10-18)7-8-19(20)27-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,25)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFPPIHZJQHVAH-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52540-97-3 | |
| Record name | N'-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)ISONICOTINOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide typically involves a two-step process:
Preparation of 4-(Benzyloxy)-3-methoxybenzaldehyde: This involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with benzyl bromide in the presence of a base such as potassium carbonate in acetone under reflux conditions.
Condensation Reaction: The prepared 4-(benzyloxy)-3-methoxybenzaldehyde is then reacted with isonicotinic acid hydrazide in ethanol under reflux conditions to yield N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzylidene and hydrazone groups.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide has been studied for various scientific research applications:
Antimicrobial Activity: It has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
Antioxidant Properties: The compound exhibits significant antioxidant activity, which could be useful in preventing oxidative stress-related diseases.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide involves its interaction with cellular components:
Antimicrobial Action: It is believed to inhibit the synthesis of essential bacterial cell wall components, similar to isoniazid.
Antioxidant Action: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Action: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A systematic comparison with structurally related isonicotinohydrazide derivatives reveals key differences in substituents, solubility, and reactivity:
Key Observations:
- The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to methoxy or chloro substituents, which may enhance binding to hydrophobic enzyme pockets .
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) stabilize the hydrazone bond (C=N) via resonance, as evidenced by IR peaks near 1593–1630 cm⁻¹ .
Enzyme Inhibition
- N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) : Exhibits potent inhibition of bovine tissue-nonspecific alkaline phosphatase (IC₅₀ = 2.1 µM) due to hydrogen bonding from the hydroxyl group.
- N'-(4-Chlorobenzylidene)isonicotinohydrazide (3a) : Most active against calf intestinal alkaline phosphatase (IC₅₀ = 1.8 µM), attributed to the electron-withdrawing Cl enhancing electrophilicity.
Antimicrobial and Antifungal Activity
- N'-(2-Nitrobenzylidene)isonicotinohydrazide (1g) : Shows moderate antifungal activity (MIC = 32 µg/mL) against Candida albicans, likely due to nitro group-mediated oxidative stress.
- Target Compound : The absence of nitro or halogen groups may reduce toxicity but limit broad-spectrum antimicrobial efficacy compared to chlorinated analogs .
Computational and Crystallographic Insights
- N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide : DFT studies (B3LYP/6-31G) reveal a planar hydrazone bond with bond lengths of 1.280 Å (C=N) and 1.365 Å (N–N), consistent with X-ray data.
Biological Activity
N'-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide (CAS No. 52540-97-3) is a synthetic hydrazone compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of isonicotinic acid hydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde. The process can be summarized as follows:
- Preparation of 4-(Benzyloxy)-3-methoxybenzaldehyde : This is achieved through alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with benzyl bromide in the presence of a base like potassium carbonate.
- Condensation Reaction : The resulting aldehyde is then reacted with isonicotinic acid hydrazide in ethanol under reflux conditions to yield the desired hydrazone.
Biological Properties
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. It acts similarly to isoniazid, a well-known antitubercular agent, by inhibiting the synthesis of essential components of the bacterial cell wall .
Antioxidant Properties
The compound exhibits substantial antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
Anticancer Potential
Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells through interaction with specific molecular targets involved in cell proliferation and survival .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.
- Antioxidant Action : Scavenging of free radicals and protection against oxidative stress.
- Anticancer Action : Induction of apoptosis and modulation of signaling pathways related to cell growth and survival.
Case Studies and Research Findings
Numerous studies have reported on the biological activity of this compound:
- A study published in the Journal of Molecular Structure highlighted its potential as an anticancer agent, demonstrating efficacy against various cancer cell lines through apoptosis induction mechanisms .
- Another investigation focused on its antimicrobial properties, showcasing effectiveness against resistant bacterial strains, thereby suggesting its potential role in developing new antibiotics .
Summary Table of Biological Activities
Q & A
Q. Key Steps :
- Equimolar mixing of aldehyde and hydrazide in refluxing methanol.
- Isolation via vacuum filtration after cooling.
- Characterization by melting point, IR, and single-crystal X-ray diffraction.
Basic: What structural characterization techniques are essential for confirming the molecular configuration?
- Single-crystal X-ray diffraction (SCXRD) : Determines crystal system (e.g., monoclinic P2₁/c), unit cell parameters, and intramolecular hydrogen bonding (e.g., O–H⋯N). SCXRD also confirms the trans (E) configuration of the imine bond .
- IR Spectroscopy : Identifies characteristic peaks for C=N (1600–1620 cm⁻¹), C=O (1650–1680 cm⁻¹), and phenolic O–H (3200–3400 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N percentages (e.g., ΔC < 1%) .
Q. Example Crystallographic Data :
| Parameter | Value (Ligand) | Value (Mn Complex) |
|---|---|---|
| Space group | P2₁/c | P2₁/n |
| a (Å) | 7.6711(2) | 9.4984(8) |
| b (Å) | 16.2568(4) | 12.1361(12) |
| c (Å) | 10.8787(3) | 15.3414(15) |
| β (°) | 110.428(2) | 96.269(5) |
Basic: What biological activities are associated with this compound?
The ligand and its metal complexes exhibit antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. For example, a dinuclear Mn(II) complex showed enhanced activity due to metal coordination, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL .
Q. Antibacterial Data :
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
|---|---|---|
| Ligand (HL) | 32 | >64 |
| Mn(II) Complex | 8 | 16 |
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Contradictions may arise from disordered solvent molecules or incorrect space group assignments. Use the SHELX suite (e.g., SHELXL) for refinement, leveraging tools like:
- ADDSYM to check for missed symmetry elements.
- TWIN commands to address twinning in non-merohedral crystals.
- SQUEEZE (in PLATON) to model disordered solvent regions . Validate results by comparing Rint (<5%) and goodness-of-fit (~1.0) .
Advanced: What methodological considerations are critical for designing metal complexes with this ligand?
- Coordination Sites : The ligand binds via the deprotonated phenolate O, imine N, and carbonyl O atoms, forming a tridentate system.
- Metal Choice : Mn(II), V(V), or VO(IV) are common for redox-active complexes. Optimize pH to ensure ligand deprotonation (pH > 7) .
- Characterization : Use UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and magnetic susceptibility (e.g., μeff ≈ 5.9 BM for high-spin Mn(II)) .
Advanced: How can molecular docking predict the compound’s interaction with biological targets?
Target Selection : Prioritize receptors like bacterial DNA gyrase or cannabinoid receptors based on structural homology .
Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
Docking Software : Use AutoDock Vina with Lamarckian GA parameters (e.g., 100 runs, exhaustiveness=50). Validate poses using RMSD clustering (<2.0 Å) .
Q. Example Docking Results :
| Target (PDB ID) | Binding Energy (kcal/mol) | Predicted Interaction Site |
|---|---|---|
| DNA Gyrase (1KZN) | -8.2 | Active site (Asp73, Thr165) |
Advanced: How do substituents (e.g., benzyloxy vs. methoxy) influence biological activity?
Q. Substituent Effects :
| Derivative (R) | logP | MIC vs. S. aureus (µg/mL) |
|---|---|---|
| –OCH₃ (Methoxy) | 1.2 | 32 |
| –OBn (Benzyloxy) | 2.8 | 16 |
Advanced: What strategies optimize Schiff base stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
